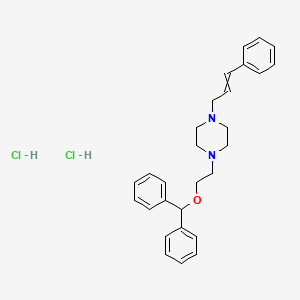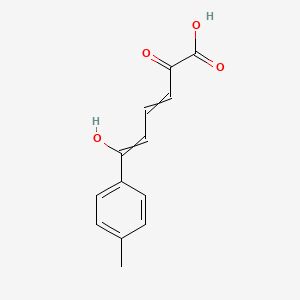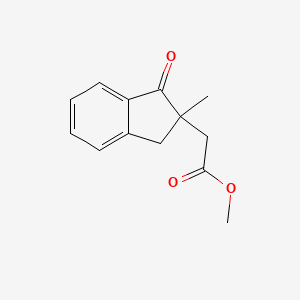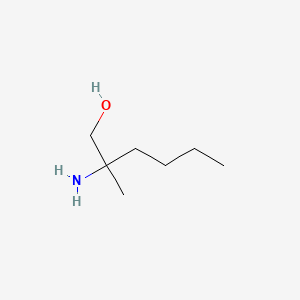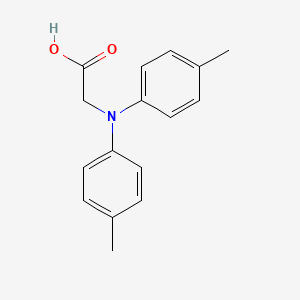diphenylsilane CAS No. 808132-06-1](/img/structure/B12515617.png)
[(4-Bromo-4-fluorobut-3-en-1-yl)oxy](tert-butyl)diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It features a unique combination of bromine, fluorine, and silicon atoms, making it an interesting subject for various chemical studies and applications. This compound is known for its potential use in organic synthesis and material science due to its reactivity and structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Butenyl Intermediate: The initial step involves the preparation of the butenyl intermediate through a series of reactions, including halogenation and dehydrohalogenation.
Introduction of the Silane Group: The butenyl intermediate is then reacted with tert-butyl diphenylsilane in the presence of a suitable catalyst to introduce the silane group.
Final Functionalization:
Industrial Production Methods
Industrial production of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反应分析
Types of Reactions
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted silanes, while oxidation and reduction can lead to the formation of different functionalized silanes.
科学研究应用
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Catalysis: It is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of (4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the bromo and fluoro groups, which can participate in various chemical reactions. The silane group also plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
相似化合物的比较
(4-Bromo-4-fluorobut-3-en-1-yl)oxydiphenylsilane can be compared with other similar compounds, such as:
(4-Chloro-4-fluorobut-3-en-1-yl)oxydiphenylsilane: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
(4-Bromo-4-chlorobut-3-en-1-yl)oxydiphenylsilane: This compound has both bromine and chlorine atoms, which may result in unique chemical properties.
(4-Bromo-4-fluorobut-3-en-1-yl)oxydimethylsilane: This compound has dimethylsilane instead of diphenylsilane, affecting its stability and reactivity.
属性
CAS 编号 |
808132-06-1 |
|---|---|
分子式 |
C20H24BrFOSi |
分子量 |
407.4 g/mol |
IUPAC 名称 |
(4-bromo-4-fluorobut-3-enoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H24BrFOSi/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-15H,10,16H2,1-3H3 |
InChI 键 |
IEECMLBILAOFIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=C(F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
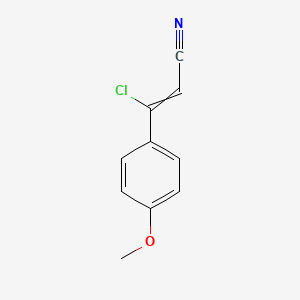
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
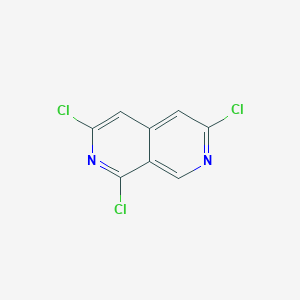
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)

